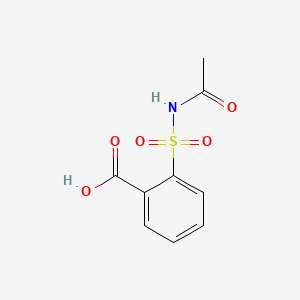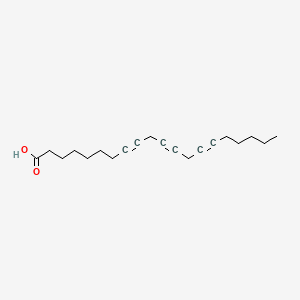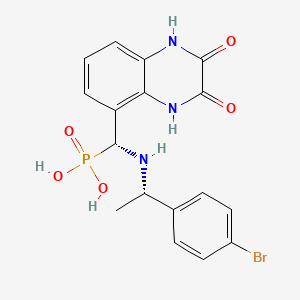
5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione, also known as CGP 37849, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a key player in the regulation of synaptic plasticity, learning, and memory. CGP 37849 has been extensively studied for its potential use in treating various neurological disorders, including stroke, epilepsy, and Alzheimer's disease.
Aplicaciones Científicas De Investigación
NMDA Receptor Antagonism
5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione, due to its structural similarity to 5-phosphonomethylquinoxalinediones, is likely to act as a competitive NMDA receptor antagonist. This class of compounds, including (1RS,1'S)-PEAQX, demonstrates selectivity for human NMDAR 1A/2A over 1A/2B subunit composition, indicating potential for anticonvulsant applications (Auberson et al., 2002).
Role in Oligodendrocyte Development
Compounds structurally related to 5-phosphonomethyl-1,4-dihydroquinoxaline-2,3-diones influence oligodendrocyte development. Research on cerebellar slices treated with glutamate receptor antagonists has shown that non-N-methyl-D-aspartate glutamate receptor antagonists like 6,7-dinitroquinoxaline-2,3-dione can promote oligodendrocyte development, suggesting a potential role for related compounds in neurodevelopment (Yuan et al., 1998).
Antioxidant Properties
Derivatives of bromophenols, such as those from the marine red alga Rhodomela confervoides, exhibit significant antioxidant activities. These findings suggest that structurally related compounds, including 5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione, may also have potential applications as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).
Synthesis and Reactivity
Research into the synthesis and reactivity of related quinoxaline derivatives provides insights into the chemical behavior of 5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione. These studies have implications for the development of new compounds with potential medicinal or industrial applications (Cai et al., 1997).
Potential Applications in Neuroscience
Compounds structurally related to 1,4-dihydroquinoxaline-2,3-diones have been investigated for their roles in modulating neurotransmission, particularly in relation to NMDA and non-NMDA glutamate receptors. Such studies highlight the potential for these compounds, including 5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione, in exploring and treating neurological conditions (Collins & Buckley, 1989).
Propiedades
Número CAS |
858131-65-4 |
|---|---|
Nombre del producto |
5-(alpha-Methyl-4-bromobenzylamino)phosphonomethyl-1,4-dihydroquinoxaline-2,3-dione |
Fórmula molecular |
C17H17BrN3O5P |
Peso molecular |
454.2 g/mol |
Nombre IUPAC |
[(R)-[[(1S)-1-(4-bromophenyl)ethyl]amino]-(2,3-dioxo-1,4-dihydroquinoxalin-5-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C17H17BrN3O5P/c1-9(10-5-7-11(18)8-6-10)19-17(27(24,25)26)12-3-2-4-13-14(12)21-16(23)15(22)20-13/h2-9,17,19H,1H3,(H,20,22)(H,21,23)(H2,24,25,26)/t9-,17+/m0/s1 |
Clave InChI |
XXZGNAZRWCBSBK-HUTHGQBESA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)Br)N[C@@H](C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O |
SMILES |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O |
SMILES canónico |
CC(C1=CC=C(C=C1)Br)NC(C2=C3C(=CC=C2)NC(=O)C(=O)N3)P(=O)(O)O |
Sinónimos |
[(R)-[(S)-1-(4-Bromo-phenyl)-ethylamino]-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)-methyl]-phosphonic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-Fluorobenzyl)-3-oxo-1,1-diphenyltetrahydro-1H-oxazolo[3,4-a]pyrazine-7(3H)-carboxamide](/img/structure/B1662370.png)
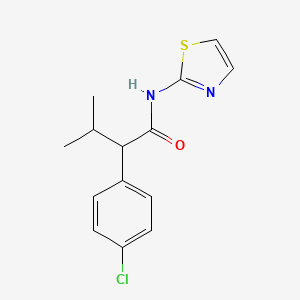
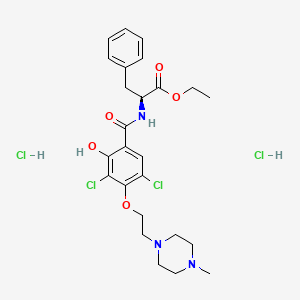
![2-[Bis-(2-hydroxy-ethyl)-amino]-2-hydroxymethyl-propane-1,3-diol](/img/structure/B1662375.png)
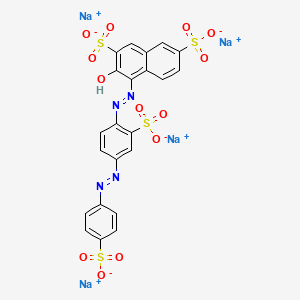
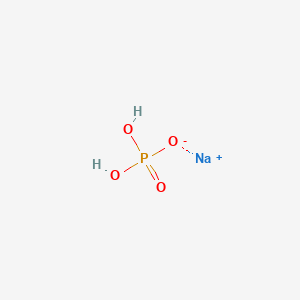
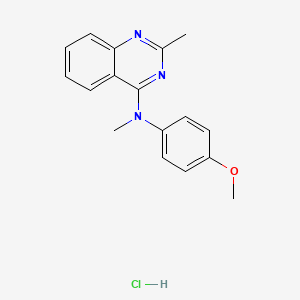
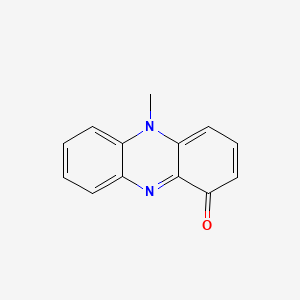
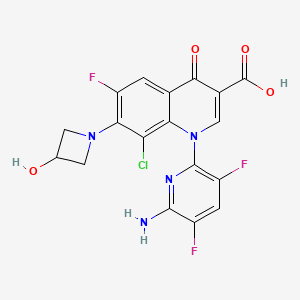
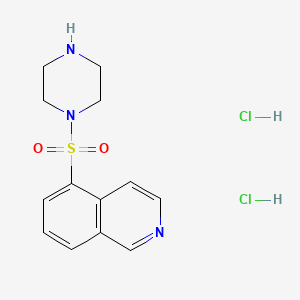
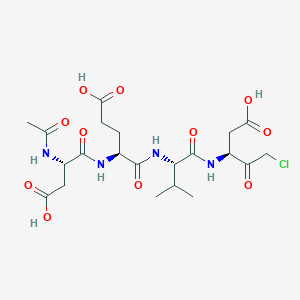
![4-Hydroxybenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)
